molecular formula C9H9NO2S B2970576 Benzyl 2-amino-2-thioxoacetate CAS No. 69433-18-7

Benzyl 2-amino-2-thioxoacetate

Cat. No.: B2970576
CAS No.: 69433-18-7
M. Wt: 195.24
InChI Key: IYJRARALPXEPHN-UHFFFAOYSA-N
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Description

Benzyl 2-amino-2-thioxoacetate is an organic compound with the molecular formula C₉H₉NO₂S It is a derivative of thioamides and is characterized by the presence of a benzyl group attached to the nitrogen atom of the 2-amino-2-thioxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-amino-2-thioxoacetate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 2-amino-2-thioxoacetate in the presence of a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and catalysts, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-amino-2-thioxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

Benzyl 2-amino-2-thioxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-amino-2-thioxoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-amino-2-thioxoacetate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzyl 2-amino-2-sulfanylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c10-8(13)9(11)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJRARALPXEPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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